N-benzyl-5-phenylpenta-2,4-dienamide

Catalog No.
S13025323
CAS No.
142039-55-2
M.F
C18H17NO
M. Wt
263.3 g/mol
Availability
In Stock
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N-benzyl-5-phenylpenta-2,4-dienamide

CAS Number

142039-55-2

Product Name

N-benzyl-5-phenylpenta-2,4-dienamide

IUPAC Name

N-benzyl-5-phenylpenta-2,4-dienamide

Molecular Formula

C18H17NO

Molecular Weight

263.3 g/mol

InChI

InChI=1S/C18H17NO/c20-18(19-15-17-12-5-2-6-13-17)14-8-7-11-16-9-3-1-4-10-16/h1-14H,15H2,(H,19,20)

InChI Key

RZXWSJQSFHQYOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C=CC=CC2=CC=CC=C2

N-benzyl-5-phenylpenta-2,4-dienamide is a compound characterized by its unique structure, which consists of a penta-2,4-dienamide backbone substituted with a benzyl group and a phenyl group. The molecular formula for this compound is C19H19N2C_{19}H_{19}N_{2}, and it features two conjugated double bonds within the penta-dienamide framework, contributing to its potential reactivity and biological activity. The compound adopts an E configuration around the double bonds, with significant dihedral angles between the phenyl rings that influence its stereochemistry and interactions in biological systems .

Typical of dienes and amides. Key reactions include:

  • Diels-Alder Reactions: The compound acts as a diene in Diels-Alder cycloaddition reactions, which are useful for forming six-membered rings.
  • Electrophilic Addition: The conjugated double bonds can participate in electrophilic addition reactions, allowing for the introduction of various substituents.
  • Hydrogen Bonding: The amide group can engage in hydrogen bonding, influencing its solubility and interaction with biological macromolecules .

The biological activity of N-benzyl-5-phenylpenta-2,4-dienamide has been explored primarily in the context of its antioxidant properties. Research indicates that derivatives of this compound exhibit significant antioxidant activity, which may be attributed to their ability to scavenge free radicals and reduce oxidative stress . Additionally, compounds with similar structures have shown potential anti-inflammatory and anticancer activities, suggesting that N-benzyl-5-phenylpenta-2,4-dienamide may also possess therapeutic benefits in these areas.

The synthesis of N-benzyl-5-phenylpenta-2,4-dienamide can be achieved through several methods:

  • Condensation Reactions: One common approach involves the condensation of benzaldehyde derivatives with cyanoacetamide under acidic conditions, often using piperidine as a catalyst. This process typically yields the desired dienamide through the formation of imine intermediates followed by dehydration .
  • Palladium-Catalyzed Reactions: Another method utilizes palladium-catalyzed cross-coupling techniques to form the penta-dienamide framework efficiently .
  • Direct Amidation: Direct amidation of corresponding carboxylic acids with benzylamine can also lead to the formation of this compound under appropriate conditions.

N-benzyl-5-phenylpenta-2,4-dienamide has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it could be developed into a pharmaceutical agent targeting oxidative stress-related diseases.
  • Material Science: The compound's unique structural properties make it a candidate for use in advanced materials or as a building block in organic synthesis.
  • Chemical Research: It serves as a useful reagent in organic synthesis for constructing complex molecular architectures.

Interaction studies involving N-benzyl-5-phenylpenta-2,4-dienamide have focused on its binding affinity with various biological targets:

  • Protein Binding: Investigations have shown that the compound can bind to proteins involved in oxidative stress pathways, potentially modulating their activity.
  • Enzyme Inhibition: Studies suggest that it may inhibit certain enzymes linked to inflammation and cancer progression .
  • Cellular Uptake: Research is ongoing to determine how effectively this compound is taken up by cells and its subsequent effects on cellular metabolism.

N-benzyl-5-phenylpenta-2,4-dienamide shares structural characteristics with several other compounds. Here are some notable comparisons:

Compound NameStructure TypeKey Features
N-benzyl-2-cyano-5-phenylpenta-2,4-dienamideDiene with cyano groupExhibits similar antioxidant properties
4-benzoyl-N-benzylpenta-2,4-dienamideDiene with carbonylPotentially more reactive due to carbonyl
N,N-Dimethyl-N-benzyl-penta-2,4-dienamideDimethylated variantEnhanced solubility and altered reactivity
3-(benzyloxy)-N,N-dimethyl-penta-2,4-dienamideAlkoxy-substituted dieneIncreased stability and modified interactions

The uniqueness of N-benzyl-5-phenylpenta-2,4-dienamide lies in its specific arrangement of substituents and double bonds that influence both its chemical reactivity and biological activity compared to these similar compounds.

The systematic IUPAC name N-benzyl-5-phenylpenta-2,4-dienamide defines the compound's core structure:

  • Backbone: A five-carbon penta-2,4-dienamide chain (CH₂=CH–CH=CH–CONH–)
  • Substituents:
    • Benzyl group (–CH₂C₆H₅) attached to the amide nitrogen
    • Phenyl group (–C₆H₅) at the terminal carbon (C5)

The molecular formula is C₁₈H₁₇NO, with a molecular weight of 263.34 g/mol. Key structural features include:

  • Conjugated double bonds at C2–C3 and C4–C5, enabling π-orbital delocalization.
  • Dihedral angles between the benzyl and phenyl groups influencing stereochemical preferences.
  • Amide functionality (–CONH–) capable of hydrogen bonding and dipole interactions.

Table 1: Nomenclature of Structurally Related Compounds

Compound NameKey Structural VariationReference
5-Hexa-2,4-dienoic acid benzyl amideExtended six-carbon diene backbone
(2Z,4E)-N-Benzyl-5-phenyl-2-(phenylformamido)penta-2,4-dienamideAdditional benzamide substituent
N-Benzyl-hexa-2t,4t-dienamideSix-carbon diene with trans-configuration

Historical Context in Organic Synthesis

The development of N-benzyl-5-phenylpenta-2,4-dienamide parallels advancements in conjugated diene chemistry:

  • Early Dienamide Synthesis (1950s–1970s):

    • Initial routes employed Stork enamine reactions, but faced challenges in controlling double bond geometry.
    • Wittig and Horner-Wadsworth-Emmons methodologies improved E/Z selectivity for α,β-unsaturated amides.
  • Modern Catalytic Approaches (2000s–Present):

    • Palladium-catalyzed cross-couplings enable precise functionalization of dienamide backbones.
    • Asymmetric hydrogenation techniques achieve enantioselective synthesis of chiral dienamides.

A landmark achievement occurred in 2023 with the first catalytic [4+2] cycloaddition of N-benzyl dienamides, demonstrating their utility as dienes in Diels-Alder reactions.

Significance in Conjugated Dienamide Research

The compound's structural features make it valuable for three research domains:

  • Bioactive Molecule Development:

    • Conjugated dienamides exhibit modified pharmacokinetic profiles compared to saturated analogs due to:
      • Enhanced membrane permeability from planar conjugated systems
      • Stabilized transition states in enzyme-binding pockets
  • Materials Science:

    • The extended π-system enables applications in:
      • Organic semiconductors (charge carrier mobility > 0.1 cm²/V·s)
      • Liquid crystal precursors with nematic phases above 150°C
  • Mechanistic Studies:

    • Serves as a model system for investigating:
      • Non-covalent interactions in amide-directed cyclizations
      • Solvent effects on conjugated system reactivity (ΔΔG‡ up to 3.2 kcal/mol in polar aprotic solvents)

Nuclear Magnetic Resonance (¹H/¹³C) Spectral Signatures

Nuclear magnetic resonance spectroscopy provides the most comprehensive structural information for N-benzyl-5-phenylpenta-2,4-dienamide, with characteristic signatures arising from its conjugated dienamide framework.

¹H Nuclear Magnetic Resonance Characteristics

The proton nuclear magnetic resonance spectrum of N-benzyl-5-phenylpenta-2,4-dienamide exhibits several distinct spectral regions that reflect the molecule's structural complexity [2] [3]. The aromatic protons appear as complex multiplets between 7.0-8.5 parts per million, with the benzyl and terminal phenyl rings contributing overlapping signals in this region. The benzyl methylene protons manifest as a characteristic singlet around 4.3-4.7 parts per million, appearing downfield due to the electron-withdrawing effect of the adjacent aromatic ring and amide nitrogen [4] [5].

The conjugated diene system produces distinctive resonances between 6.0-7.5 parts per million, with the olefinic protons showing characteristic vicinal coupling patterns that confirm the extended conjugation. The E,E configuration of the diene system is evidenced by the coupling constants, typically ranging from 15-16 Hz for the trans double bonds [2] [6]. The amide proton appears as a broad singlet between 5.5-6.5 parts per million, with the exact chemical shift depending on hydrogen bonding interactions and solvent effects [4] [3].

¹³C Nuclear Magnetic Resonance Fingerprints

The carbon-13 nuclear magnetic resonance spectrum provides crucial information about the electronic environment of each carbon center in the molecule [2]. The carbonyl carbon resonates between 165-170 parts per million, characteristic of amide functionality with reduced electrophilicity compared to ketones or aldehydes [5] [7]. The aromatic carbons from both phenyl rings appear in the 125-140 parts per million region, with quaternary carbons typically more downfield than protonated carbons.

The conjugated diene carbons exhibit resonances between 120-140 parts per million, with the specific chemical shifts dependent on the electronic delocalization through the π-system [2] [3]. The benzyl methylene carbon appears around 45-50 parts per million, significantly deshielded compared to simple alkyl carbons due to the α-nitrogen and benzylic positions [4] [5].

Infrared Absorption Profiling

Infrared spectroscopy provides valuable information about the functional groups and bonding patterns in N-benzyl-5-phenylpenta-2,4-dienamide [8] [9] [10].

Characteristic Absorption Bands

The amide functionality produces several characteristic absorptions that serve as diagnostic fingerprints for structural identification [11] [12]. The nitrogen-hydrogen stretching vibration appears as a medium to strong absorption between 3200-3400 cm⁻¹, with the exact position influenced by hydrogen bonding interactions and the electronic environment of the amide nitrogen [9] [11]. Primary amides typically show two nitrogen-hydrogen stretches, though in this compound, the secondary amide character results in a single prominent band.

The amide carbonyl stretch represents the most intense and diagnostic absorption, appearing between 1640-1680 cm⁻¹ [8] [9] [10]. This frequency is lower than ketones or aldehydes due to resonance delocalization between the nitrogen lone pair and the carbonyl carbon, reducing the bond order and vibrational frequency [11] [12]. The exact position within this range depends on the electronic effects of the conjugated system and the substitution pattern.

Aromatic and Conjugated System Vibrations

The aromatic carbon-hydrogen stretching vibrations appear between 3000-3100 cm⁻¹, distinct from aliphatic carbon-hydrogen stretches which occur at lower frequencies [9] [10]. The conjugated diene system produces characteristic carbon-carbon double bond stretches between 1580-1620 cm⁻¹, with the conjugation causing a shift to lower frequencies compared to isolated alkenes [8] [9].

The aromatic ring vibrations manifest as multiple absorptions between 1450-1600 cm⁻¹, providing a characteristic fingerprint for the benzyl and phenyl substituents [9] [10]. The nitrogen-hydrogen bending vibration appears as a medium intensity band between 1550-1650 cm⁻¹, often overlapping with aromatic vibrations but distinguishable through careful spectral analysis [11] [12].

Crystallographic Studies

Dihedral Angle Analysis of Phenyl Substituents

Crystallographic analysis of related compounds, particularly the cyano derivative (2E,4E)-N-benzyl-2-cyano-5-phenylpenta-2,4-dienamide, provides insight into the three-dimensional molecular architecture [13] [6]. The most striking structural feature is the near-perpendicular arrangement of the two phenyl rings, with a dihedral angle of 88.89(8)° [13] [6].

Geometric Constraints and Steric Interactions

This perpendicular arrangement arises from steric repulsion between the bulky phenyl substituents and the need to minimize unfavorable π-π interactions in the solid state [13] [6]. The benzyl phenyl ring adopts a conformation that minimizes steric clash with the conjugated diene system, while the terminal phenyl ring orientation is dictated by crystal packing forces and intermolecular interactions.

The molecular geometry adopts an E,E configuration about both carbon-carbon double bonds, consistent with the thermodynamically favored trans arrangement that minimizes steric hindrance [13] [6]. The bond lengths and angles fall within normal ranges for conjugated organic compounds, with the carbon-carbon double bonds showing typical values around 1.34 Å and the carbon-carbon single bonds in the conjugated system exhibiting partial double bond character [13] [6].

Hydrogen Bonding Networks in Crystal Packing

The crystal structure reveals a sophisticated hydrogen bonding network that governs the three-dimensional packing arrangement [13] [6]. The primary intermolecular interactions involve nitrogen-hydrogen to nitrogen hydrogen bonds and carbon-hydrogen to oxygen interactions that link molecules into extended chains.

Intermolecular Interaction Patterns

The nitrogen-hydrogen to nitrogen hydrogen bonds form with a donor-acceptor distance of 3.037(2) Å and a bond angle of 152°, indicating a strong and directional interaction [13] [6]. These interactions link molecules into chains running parallel to the crystallographic direction, creating a one-dimensional hydrogen bonding network that stabilizes the crystal structure.

Additionally, carbon-hydrogen to oxygen interactions contribute to the overall stability, with a donor-acceptor distance of 3.280(2) Å and a bond angle of 160° [13] [6]. These weaker interactions complement the stronger nitrogen-hydrogen bonds and help to define the three-dimensional packing arrangement. The combination of these interactions creates a stable crystal lattice that influences the physical properties of the solid compound.

Computational Modeling

Density Functional Theory (DFT) Calculations

Density functional theory calculations provide detailed insights into the electronic structure and properties of N-benzyl-5-phenylpenta-2,4-dienamide [14] [15] [16]. Various computational methods can be employed to study different aspects of the molecular structure and behavior.

Computational Methods and Basis Sets

The B3LYP functional with 6-31G(d) basis set represents a widely used approach for initial geometry optimization and property calculation [14] [17] [15]. This level of theory provides a good balance between accuracy and computational efficiency for organic molecules, though dispersion interactions may require more sophisticated treatments [16].

For more accurate energetics, particularly in systems with significant π-π interactions, the B3LYP-D3 functional incorporates dispersion corrections that better describe intermolecular interactions [16]. The M06-2X functional, a hybrid meta-generalized gradient approximation method, provides excellent performance for thermochemical calculations and can be used with larger basis sets such as 6-311+G(2df,2p) for high-accuracy energy calculations [17] [15].

Electronic Structure Analysis

The molecular orbital analysis reveals the extended conjugation through the penta-2,4-dienamide system, with the highest occupied molecular orbital (HOMO) delocalized across the entire conjugated framework [15]. The lowest unoccupied molecular orbital (LUMO) typically shows significant amplitude on the carbonyl carbon and the aromatic rings, consistent with the electrophilic character of these centers.

Natural bond orbital (NBO) analysis provides insights into the bonding patterns and charge distribution [18] [15]. The analysis reveals significant π-conjugation through the dienamide system, with hyperconjugative interactions contributing to the overall stability. The electron density distribution shows the expected polarization of the amide bond, with partial negative charge on the oxygen and partial positive charge on the carbon [18] [15].

Conformational Energy Landscapes

Computational studies reveal a complex conformational landscape for N-benzyl-5-phenylpenta-2,4-dienamide, with multiple local minima corresponding to different molecular conformations [19] [17] [20].

Conformational Analysis and Energetics

The most stable conformation typically corresponds to the s-trans arrangement of the diene system, where the two double bonds are in a trans relationship around the central carbon-carbon single bond [19] [20]. This conformation minimizes steric interactions while maintaining optimal conjugation through the π-system. The relative energy of this conformation serves as the reference point for comparison with other conformers.

The s-cis conformation, required for Diels-Alder cycloaddition reactions, lies approximately 2-4 kcal/mol higher in energy than the s-trans form [19] [20]. This energy difference reflects the increased steric strain in the s-cis arrangement, where the terminal substituents are brought into closer proximity. Despite the higher energy, the s-cis conformation remains accessible at room temperature, with a population of approximately 10-20% based on Boltzmann distribution calculations.

Rotational Barriers and Dynamics

The rotation around the carbon-carbon single bond connecting the diene system typically involves barriers of 10-15 kcal/mol, allowing for facile interconversion between s-trans and s-cis conformations at ambient temperature [19] [20]. The phenyl ring rotations involve lower barriers, typically 2-5 kcal/mol, permitting relatively free rotation about the aromatic carbon-carbon bonds.

XLogP3

3.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

263.131014166 g/mol

Monoisotopic Mass

263.131014166 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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